molecular formula C13H18O2Si B1587821 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene CAS No. 400608-30-2

1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene

Cat. No.: B1587821
CAS No.: 400608-30-2
M. Wt: 234.37 g/mol
InChI Key: DGSBDARVIGVKSP-UHFFFAOYSA-N
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Description

1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene is an organic compound with the molecular formula C13H18O2Si. It is also known by its synonyms, 3,5-Dimethoxy-1-(trimethylsilylethynyl)benzene and [(3,5-Dimethoxyphenyl)ethynyl]trimethylsilane . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a benzene ring substituted with two methoxy groups at the 3 and 5 positions.

Preparation Methods

The synthesis of 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene typically involves the reaction of 3,5-dimethoxybenzene with trimethylsilylacetylene in the presence of a suitable catalyst. One common method is the Sonogashira coupling reaction, which uses palladium and copper catalysts to facilitate the coupling of the aryl halide with the terminal alkyne . The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields and purity.

Chemical Reactions Analysis

1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, copper iodide, bases like potassium carbonate, and solvents such as tetrahydrofuran and dimethylformamide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene involves its ability to undergo various chemical transformations due to the presence of the trimethylsilyl and ethynyl groups. These groups can participate in reactions that modify the electronic and steric properties of the molecule, allowing it to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its use, such as in organic synthesis or biological studies .

Comparison with Similar Compounds

1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties to the molecule.

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2Si/c1-14-12-8-11(6-7-16(3,4)5)9-13(10-12)15-2/h8-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSBDARVIGVKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#C[Si](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402183
Record name 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400608-30-2
Record name 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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